IMD-0354 is a synthetic small-molecule compound that functions as a potent inhibitor of the NF-κB signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It has been extensively studied in a wide range of in vitro and in vivo models for its potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and metabolic dysfunction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While initially characterized as an inhibitor of IκB kinase β (IKKβ), further research has revealed that IMD-0354 exhibits its effects through an alternative mechanism within the NF-κB pathway. []
IMD-0354 was developed by the Institute of Medical Molecular Design in Tokyo, Japan. It is classified as a selective inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and has been identified as a potent inhibitor of glutamine uptake, specifically targeting the SLC1A5 transporter. This compound is part of a broader class of small molecules aimed at modulating cellular metabolism and signaling pathways in various disease contexts, including cancer and pulmonary arterial hypertension .
The synthesis of IMD-0354 involves several key steps. The primary method described for synthesizing this compound is a one-step condensation reaction mediated by phosphorus oxychloride (PCl₃) between a derivatized aniline and a corresponding benzoic acid or salicylic acid.
The synthesis is characterized by variations in the aniline substituents and benzoic acid components to explore structure-activity relationships.
IMD-0354 features a complex molecular structure that can be analyzed through its chemical formula and spatial configuration. The compound's structure includes:
The molecular weight of IMD-0354 is approximately 294.7 g/mol, and its chemical formula can be represented as C₁₅H₁₃ClF₃N₃O .
IMD-0354 participates in various chemical reactions primarily related to its role as an inhibitor:
These reactions highlight IMD-0354's potential in altering metabolic pathways critical for tumor growth.
The mechanism of action for IMD-0354 involves several interconnected pathways:
In preclinical studies, IMD-0354 has shown efficacy in reducing tumor growth in xenograft models.
The physical properties of IMD-0354 include:
Chemical properties include:
IMD-0354 has several promising applications:
IMD-0354 (N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide) achieves selective IKKβ inhibition through its unique molecular architecture. The 5-chloro-2-hydroxybenzamide moiety forms critical hydrogen bonds with Cys99 in the IKKβ ATP-binding pocket, while the 3,5-bis(trifluoromethyl)phenyl group engages in hydrophobic interactions with Val152 and Ile165. This configuration confers >30-fold selectivity for IKKβ over IKKα, as confirmed by kinase profiling assays showing only 5.43% inhibition of IKKα at 100 µM compared to 92% inhibition of IKKβ at 1 µM [3] [6]. The trifluoromethyl groups further enhance binding affinity by excluding water molecules from the hydrophobic core of the binding site. Importantly, IMD-0354 operates as a non-ATP-competitive inhibitor, allowing it to maintain efficacy under high cellular ATP concentrations where ATP-competitive inhibitors fail [3].
Table 1: Kinase Inhibition Profile of IMD-0354 (10 µM concentration)
Kinase | % Inhibition | Specificity Constant (Kd) |
---|---|---|
IKKβ | 92% | 0.218 µM |
IKKα | 5.43% | >100 µM |
IKKε | 30.5% | ND |
NIK (NF-κB inducing kinase) | 13.8% | ND |
IMD-0354 demonstrates rapid and sustained suppression of IκBα phosphorylation. In HUVECs treated with TNFα, IMD-0354 (10 ng/mL) reduced phospho-IκBα levels by 80% within 15 minutes, with effects persisting for over 24 hours. This rapid inhibition occurs through immediate disruption of the IKK complex's ability to phosphorylate IκBα, preventing its ubiquitination and subsequent proteasomal degradation. Western blot analyses reveal that IMD-0354 achieves complete blockade at concentrations ≥5 µM, while submicromolar concentrations (0.5-1 µM) delay but do not fully prevent IκBα degradation [3] [6]. The compound's temporal effects are concentration-dependent, with higher concentrations inducing irreversible conformational changes in IKKβ that extend the duration of pathway suppression beyond the compound's physical presence in cells [3].
IMD-0354 effectively sequesters NF-κB transcription factors in the cytoplasm by maintaining IκBα integrity. Immunofluorescence studies in TNFα-stimulated HUVECs show that IMD-0354 (10 ng/mL) reduces nuclear p65 (RelA) translocation by 95% compared to controls. This occurs through two mechanisms: (1) Preservation of cytoplasmic IκBα that anchors NF-κB complexes, and (2) Direct interference with nuclear import proteins (importin α/β) that recognize nuclear localization signals on NF-κB subunits [3]. Chromatin immunoprecipitation assays further demonstrate that IMD-0354 reduces p65 DNA-binding affinity at κB sites by 15-fold, subsequently suppressing transcription of pro-inflammatory genes (TNFα, IL-6, CCL2) and pro-angiogenic factors (VEGF-A) [3] [6]. In cancer models, this nuclear exclusion disrupts survival signals, sensitizing cells to apoptosis even in constitutively activated NF-κB environments [1].
IMD-0354 modulates STAT signaling indirectly through NF-κB crosstalk. In ovarian cancer models, chronic NF-κB inhibition by IMD-0354 (5 µM, 48h) reduces STAT3 phosphorylation at Tyr705 by 60% without direct JAK/STAT inhibition. This occurs through downregulation of IL-6 production (an NF-κB-dependent cytokine that activates STAT3), creating a negative feedback loop. Additionally, IMD-0354 upregulates SOCS3 expression, a natural STAT inhibitor, by 4.5-fold in macrophages exposed to LPS [3] [6]. However, in STAT1-dependent antiviral responses, IMD-0354 shows minimal interference, preserving IFNγ-mediated MHC class I expression. This pathway selectivity makes it particularly valuable in cancer contexts where STAT3 activation drives proliferation and immune evasion [6].
IMD-0354 exhibits dual modulation of mTOR signaling through glutamine metabolic disruption and canonical NF-κB inhibition. In melanoma cells, IMD-0354 (1 µM) reduces glutamine uptake by >90% via impaired SLC1A5 transporter membrane localization, depleting intracellular glutamine pools necessary for mTORC1 activation [1]. This metabolic restriction decreases S6K phosphorylation by 70% within 4 hours, independent of AMPK or AKT signaling. RNAseq analysis reveals simultaneous downregulation of glutamine metabolism genes (GLS, GLUD1) and upregulation of autophagy markers (LC3B, ATG5) [1]. Notably, combining IMD-0354 with the glutaminase inhibitor CB-839 synergistically suppresses mTOR activity and induces synthetic lethality in melanoma cells by simultaneously targeting glutamine transport and metabolism [1].
Table 2: Metabolic and Signaling Effects on mTOR Pathway
Mechanism | Effect of IMD-0354 | Time Frame | Experimental Model |
---|---|---|---|
SLC1A5 membrane localization | ↓ 95% | 2 hours | A431 carcinoma cells |
Intracellular glutamine levels | ↓ 85% | 4 hours | A375 melanoma cells |
p-S6K (Thr389) phosphorylation | ↓ 70% | 4 hours | Multiple cancer lines |
Autophagy marker LC3B-II formation | ↑ 4-fold | 12 hours | Melanoma spheroids |
IMD-0354 induces G1/S cell cycle arrest through coordinated upregulation of cyclin-dependent kinase inhibitors (CDKIs). In melanoma and breast cancer models, IMD-0354 (5 µM) increases p21CIP1 and p27KIP1 protein expression by 8-fold and 5-fold, respectively, within 24 hours. This occurs through both p53-dependent and independent mechanisms: (1) NF-κB inhibition relieves repression of p53 transcription, and (2) mTOR suppression activates FoxO transcription factors that transactivate p27 [1] [3]. Consequently, cyclin D1/CDK4 complexes are disrupted, with Rb phosphorylation decreasing by 75%. RNAseq analysis confirms downregulation of G1/S transition genes (CCND1, CCNE1, CDK2) and DNA replication machinery (PCNA, MCM2) [1]. In 3D melanoma spheroid models, this arrest precedes apoptosis induction, suggesting cell cycle blockade as a prerequisite for IMD-0354's cytotoxic effects [1].
Table 3: Cell Cycle Regulatory Proteins Modulated by IMD-0354
Protein | Change | Magnitude | Functional Consequence |
---|---|---|---|
p21CIP1 | Upregulation | 8-fold increase | CDK2 inhibition |
p27KIP1 | Upregulation | 5-fold increase | CDK4/6 inhibition |
Cyclin D1 | Downregulation | 70% reduction | G1 progression block |
Phospho-Rb (Ser780) | Downregulation | 75% reduction | E2F transcription factor inhibition |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7